molecular formula C24H30N2O7S B11337546 Methyl 4,5-dimethoxy-2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11337546
M. Wt: 490.6 g/mol
InChI Key: SYYGNVHXUJQXOS-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHOXY-2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with a molecular formula of C24H30N2O7S. This compound is characterized by its intricate structure, which includes a benzoate core substituted with methoxy groups, a piperidine ring, and a methanesulfonyl group attached to a methylphenyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzoate Core: This step involves the esterification of a benzoic acid derivative with methanol in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Attachment of the Methanesulfonyl Group: This step involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the piperidine derivative with the benzoate core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4,5-DIMETHOXY-2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of both a piperidine ring and a methanesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C24H30N2O7S

Molecular Weight

490.6 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C24H30N2O7S/c1-16-6-5-7-17(12-16)15-34(29,30)26-10-8-18(9-11-26)23(27)25-20-14-22(32-3)21(31-2)13-19(20)24(28)33-4/h5-7,12-14,18H,8-11,15H2,1-4H3,(H,25,27)

InChI Key

SYYGNVHXUJQXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

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